![molecular formula C13H8F3IN2O2S B4856328 N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4856328.png)
N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide
Overview
Description
N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of B-cell malignancies.
Mechanism of Action
N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain. BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK activity, N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide disrupts the BCR pathway and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to have potent activity against B-cell malignancies in preclinical studies. In addition to its anti-tumor effects, N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the reduction of T-cell activation. These effects may contribute to the overall efficacy of N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide as a potential treatment for B-cell malignancies.
Advantages and Limitations for Lab Experiments
One of the advantages of N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide is its high potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B-cell signaling and the development of B-cell malignancies. However, the complex synthesis of N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide and its limited solubility in aqueous solutions may present challenges for some experimental applications.
Future Directions
For N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide research include the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies. In addition, further studies are needed to explore the immunomodulatory effects of N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide and its potential as a combination therapy with other anti-cancer agents. The development of more efficient synthesis methods and formulations may also improve the utility of N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide for laboratory and clinical applications.
Conclusion:
N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide is a promising small molecule inhibitor with potential applications in the treatment of B-cell malignancies. Its high potency and selectivity for BTK make it a valuable tool for studying B-cell signaling and the development of B-cell malignancies. Further research is needed to fully understand the mechanism of action and potential clinical applications of N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide.
Scientific Research Applications
N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In vitro studies have shown that N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide inhibits BTK activity and induces apoptosis in B-cell lines. In vivo studies have demonstrated the efficacy of N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide in reducing tumor growth in mouse models of CLL and NHL.
properties
IUPAC Name |
N-[[4-iodo-2-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3IN2O2S/c14-13(15,16)8-6-7(17)3-4-9(8)18-12(22)19-11(20)10-2-1-5-21-10/h1-6H,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCMCMXMZNAAIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-iodo-2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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